molecular formula C25H30N2O6 B11125018 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11125018
M. Wt: 454.5 g/mol
InChI Key: OJSKKJJLXLGSCB-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxy and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Dimethylaminoethyl Side Chain: This step often involves nucleophilic substitution reactions.

    Final Coupling with the Propoxybenzoyl Group: This can be done using a coupling reagent such as DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using reagents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (sodium borohydride).

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4 (potassium permanganate)

    Reduction: NaBH4, LiAlH4 (lithium aluminium hydride)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O6/c1-5-14-33-18-9-6-16(7-10-18)23(29)21-22(17-8-11-19(28)20(15-17)32-4)27(13-12-26(2)3)25(31)24(21)30/h6-11,15,22,28-29H,5,12-14H2,1-4H3/b23-21-

InChI Key

OJSKKJJLXLGSCB-LNVKXUELSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.